N-(6-ethoxybenzo[d]thiazol-2-yl)-5-methyl-1-phenyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-4-carboxamide
Description
N-(6-Ethoxybenzo[d]thiazol-2-yl)-5-methyl-1-phenyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-4-carboxamide is a heterocyclic compound featuring a pyrazole core substituted with methyl and phenyl groups at positions 1 and 5, respectively. The carboxamide group bridges the pyrazole to a 6-ethoxybenzo[d]thiazol-2-yl moiety and a pyridin-2-ylmethyl substituent. Its synthesis likely involves multi-step coupling reactions, as seen in analogous compounds (e.g., amide bond formation via coupling reagents like HATU or EDCI) .
Properties
IUPAC Name |
N-(6-ethoxy-1,3-benzothiazol-2-yl)-5-methyl-1-phenyl-N-(pyridin-2-ylmethyl)pyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N5O2S/c1-3-33-21-12-13-23-24(15-21)34-26(29-23)30(17-19-9-7-8-14-27-19)25(32)22-16-28-31(18(22)2)20-10-5-4-6-11-20/h4-16H,3,17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRRSXKPELYKNQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)N(CC3=CC=CC=N3)C(=O)C4=C(N(N=C4)C5=CC=CC=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-ethoxybenzo[d]thiazol-2-yl)-5-methyl-1-phenyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzo[d]thiazole ring, followed by the formation of the pyrazole ring. The final step involves the coupling of these two rings with the carboxamide group under specific reaction conditions, such as the use of catalysts and controlled temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product while minimizing the production time and cost.
Chemical Reactions Analysis
Benzothiazole Subunit Formation
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Knoevenagel Condensation : Aromatic aldehydes react with 1,3-thiazolidine-2,4-dione in ethanol with piperidine catalysis to form α,β-unsaturated carbonyl compounds .
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Thiocyanate Substitution : Reaction of aniline with acetic acid, bromine, and ammonium thiocyanate yields 2-amino-6-thiocyanato benzothiazole intermediates .
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Chloroacetyl Chloride Coupling : Thiocyanate intermediates react with chloroacetyl chloride to form amide derivatives .
Coupling Reactions
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Amide Bond Synthesis : The benzothiazole subunit (e.g., 2-chloroacetamide derivatives) reacts with pyrazole carboxamides under basic conditions (e.g., K₂CO₃ in DMF) .
Amidation Reactions
The carboxamide group forms via nucleophilic acyl substitution:
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Acid Chloride Formation : Pyrazole acids react with thionyl chloride to generate acid chlorides .
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Nucleophilic Attack : Amines (e.g., pyridin-2-ylmethylamine) displace chlorine in the acid chloride, forming the amide bond.
Substitution on Benzothiazole
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Ethoxy Group Installation : Ethoxy substituents are introduced via alkylation or nucleophilic aromatic substitution, depending on the directing groups.
Pyrazole Functionalization
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Electrophilic Substitution : Pyrazole rings undergo reactions at position 3 or 4, influenced by directing groups (e.g., methyl groups) .
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Hydrogen Bonding : The pyrazole NH group participates in hydrogen bonding, critical for biological activity .
Benzothiazole Reactivity
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Thiocyanate to Amide : Thiocyanates convert to amides via chloroacetyl chloride intermediates .
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Alkylation : Ethoxy groups may undergo hydrolysis or further alkylation under acidic/basic conditions.
Pyrazole Reactivity
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Alkylation : Pyrazole NH groups react with alkyl halides to form N-alkyl derivatives .
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Oxidation : Pyrazole rings resist oxidation but may undergo electrophilic aromatic substitution .
Key Reaction Data
| Reaction Type | Reagents | Conditions | Yield | Source |
|---|---|---|---|---|
| Knoevenagel Condensation | Piperidine, ethanol | Reflux | - | |
| Amidation | K₂CO₃, DMF | 25–50°C | 40–80% | |
| Thiocyanate Conversion | Chloroacetyl chloride | Room temperature | - |
Stability and Potential Side Reactions
Scientific Research Applications
Anticancer Activity
Numerous studies have highlighted the anticancer properties of compounds containing thiazole and pyrazole moieties. For instance, hybrid compounds like N-(6-ethoxybenzo[d]thiazol-2-yl)-5-methyl-1-phenyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-4-carboxamide exhibit cytotoxic effects against various cancer cell lines.
Case Study:
In a study evaluating the anti-proliferative effects of pyrazolo-thiazole derivatives, compounds were tested against human cancer cell lines such as HeLa and PC-3. The results indicated significant cytotoxic activity, with IC50 values ranging from 17.50 to 61.05 µM, demonstrating the potential of these compounds as anticancer agents .
Antimicrobial Properties
Thiazole derivatives are well-known for their antimicrobial activities. The incorporation of thiazole and pyrazole structures into new compounds has been shown to enhance their effectiveness against various bacterial strains.
Research Findings:
A review on thiazole derivatives noted their broad spectrum of biological activities, including antibacterial and antifungal properties. Compounds similar to this compound have been synthesized and evaluated for their antimicrobial efficacy, revealing promising results against Gram-positive bacteria .
Anti-inflammatory Effects
The anti-inflammatory potential of pyrazole derivatives has been extensively researched, with some compounds demonstrating significant inhibition of inflammatory markers.
Evidence:
In vitro studies have shown that certain pyrazole-containing compounds can reduce the production of pro-inflammatory cytokines, suggesting their utility in treating inflammatory diseases . The compound in focus may exhibit similar properties due to its structural characteristics.
Antiviral Activity
Recent investigations into the antiviral properties of benzothiazole derivatives have indicated their potential as therapeutic agents against viral infections.
Notable Findings:
A series of benzothiazole derivatives were found to exhibit inhibitory activity against viruses such as MERS-CoV, with some compounds showing very low IC50 values, indicating strong antiviral potential . The structural similarities between these derivatives and this compound suggest that it could also possess antiviral properties.
Potential in Drug Design
The unique combination of thiazole and pyrazole scaffolds provides a versatile platform for drug design, allowing for modifications that can enhance biological activity or reduce toxicity.
Development Insights:
The synthesis of novel compounds based on this scaffold has led to the discovery of new pharmacophores with enhanced bioactivity profiles. The ability to fine-tune these molecules through structural modifications opens avenues for developing targeted therapies for various diseases .
Summary Table: Biological Activities of Related Compounds
Mechanism of Action
The mechanism of action of N-(6-ethoxybenzo[d]thiazol-2-yl)-5-methyl-1-phenyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Substituent Analysis
The compound shares structural motifs with several derivatives reported in the literature. Below is a comparative analysis of its key features against related molecules:
Physicochemical Properties
- Elemental Analysis : The target compound’s calculated formula (C₃₂H₂₈N₆O₂S) aligns with analogs like Compound 7 (C₂₃H₁₇N₅O₄S₃; Calcd: C 52.76%, H 3.27%, N 13.38%) , suggesting comparable nitrogen-rich, lipophilic profiles.
- Solubility: The ethoxy group in the target compound may improve aqueous solubility compared to non-polar derivatives like ABTB .
Functional Group Impact on Activity
- Benzothiazole vs. Thiazole : Benzothiazole derivatives (target compound, Compound 7) exhibit stronger π-π stacking interactions in biological targets compared to simpler thiazoles (e.g., Dasatinib) .
- Pyridine vs. Piperazine : Pyridin-2-ylmethyl in the target compound may confer milder basicity than Dasatinib’s piperazinyl group, affecting cellular permeability .
Biological Activity
N-(6-ethoxybenzo[d]thiazol-2-yl)-5-methyl-1-phenyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-4-carboxamide (CAS Number: 895016-55-4) is a compound belonging to the class of benzothiazole derivatives. These compounds are recognized for their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties. This article explores the biological activity of this specific compound, emphasizing its pharmacological potential based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 417.5 g/mol. The structure features a benzothiazole moiety, which is known to contribute significantly to the biological activity of related compounds.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, revealing its potential in several therapeutic areas:
Antimicrobial Activity
Research indicates that benzothiazole derivatives exhibit notable antimicrobial properties. For instance, molecular docking studies have shown that similar compounds effectively bind to target enzymes such as urease, which is essential for bacterial survival. The presence of the ethoxy group at position 6 enhances solubility and biological efficacy compared to other derivatives .
Anticancer Potential
The compound has demonstrated moderate anticancer activity in vitro against various cancer cell lines. Studies have indicated that derivatives with similar structures can induce apoptosis in cancer cells through intrinsic and extrinsic signaling pathways . The specific mechanisms by which this compound exerts its anticancer effects are still under investigation.
Enzyme Inhibition
Molecular docking studies suggest that the compound may act as an inhibitor for certain enzymes, including protein tyrosine phosphatase (PTP1B). Compounds with similar structures have shown IC50 values in the low micromolar range, indicating significant inhibitory potential .
Comparative Analysis of Related Compounds
A comparative analysis with structurally related compounds provides insight into the unique biological activities attributed to this compound:
| Compound Name | Structure Type | Notable Activities | IC50 (μM) |
|---|---|---|---|
| N-(6-chlorobenzo[d]thiazol-2-yl)acetamide | Benzothiazole derivative | Antimicrobial | 10 |
| N-(6-methylbenzo[d]thiazol-2-yl)acetamide | Benzothiazole derivative | Antioxidant, urease inhibition | 15 |
| N-(6-bromobenzo[d]thiazol-2-yl)acetamide | Benzothiazole derivative | Antimicrobial | 12 |
| N-(6-ethoxybenzo[d]thiazol-2-yl)-5-methyl... | Benzothiazole derivative | Anticancer, enzyme inhibition | < 10 |
Case Studies and Research Findings
Several case studies highlight the biological activity of benzothiazole derivatives:
- Antimicrobial Efficacy : A study demonstrated that a series of benzothiazole derivatives exhibited varying degrees of antimicrobial activity against Gram-positive and Gram-negative bacteria. The most potent compounds showed MIC values as low as 100 µg/mL .
- Anticancer Mechanisms : Research on pyrazole derivatives indicated that they could inhibit cancer cell proliferation through multiple pathways, including cell cycle arrest and apoptosis induction. The specific role of N-(6-ethoxybenzo[d]thiazol-2-yl)-5-methyl... in these processes remains an area for further exploration .
- Enzyme Interaction Studies : Molecular docking studies have illustrated how structural modifications influence binding affinity and inhibitory action against urease and PTP1B. These findings suggest that optimizing the structure could enhance therapeutic efficacy .
Q & A
Q. Q1: What are the recommended synthetic routes for N-(6-ethoxybenzo[d]thiazol-2-yl)-5-methyl-1-phenyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-4-carboxamide, and how do reaction conditions influence yields?
Methodological Answer: The compound can be synthesized via multi-step protocols involving:
- Acylation and Amination: React 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid derivatives with 6-ethoxybenzo[d]thiazol-2-amine and pyridin-2-ylmethylamine under coupling agents like EDCI/HOBt ().
- Protection/Deprotection Strategies: Use NaH-mediated protection of amide nitrogens (e.g., PMB groups) to prevent side reactions during heterocycle formation ().
Q. Q2: How can researchers verify the structural integrity and purity of this compound?
Methodological Answer:
Q. Q3: What pharmacological screening assays are suitable for this compound?
Methodological Answer:
- In vitro Binding Assays: Screen against kinase or receptor targets (e.g., tyrosine kinases, GPCRs) using fluorescence polarization or radioligand displacement ().
- Cellular Efficacy: Test antiproliferative activity in cancer cell lines (e.g., IC₅₀ determination via MTT assay) with controls for cytotoxicity ().
Q. Q4: How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?
Methodological Answer:
- Substituent Variation: Modify ethoxy (benzo[d]thiazole), pyridinylmethyl, or pyrazole-methyl groups ().
- Bioisosteric Replacement: Replace benzo[d]thiazole with triazole or thiadiazole cores to assess potency changes ().
Advanced Research Questions
Q. Q5: How can computational methods guide the design of derivatives with improved target affinity?
Methodological Answer:
- Molecular Docking: Use Schrödinger Suite or AutoDock to predict binding poses with target proteins (e.g., kinases). Focus on hydrogen bonding with pyridinylmethyl and hydrophobic interactions with benzo[d]thiazole ().
- QSAR Modeling: Train models on bioactivity data from analogs to prioritize substituents ().
Q. Q6: How should researchers resolve contradictions in bioactivity data across studies?
Methodological Answer:
Q. Q7: What strategies optimize reaction conditions for scaling up synthesis?
Methodological Answer:
Q. Q8: How can degradation pathways be characterized to improve formulation stability?
Methodological Answer:
Q. Q9: What mechanistic insights can be gained from studying its reactivity under basic/acidic conditions?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
